Physicochemical Properties and Synthetic Utility of Formyl-Indole-2-Carboxylates: A Comprehensive Technical Guide
Physicochemical Properties and Synthetic Utility of Formyl-Indole-2-Carboxylates: A Comprehensive Technical Guide
Executive Summary
Formyl-indole-2-carboxylates represent a highly versatile class of bicyclic organic compounds characterized by an electron-rich indole core substituted with a reactive formyl group (-CHO) and a stabilizing carboxylate ester (-COOR). These bifunctional molecules serve as critical intermediates in organic synthesis, agrochemical development, and modern drug discovery. By acting as highly tunable scaffolds, formyl-indole-2-carboxylates enable the rapid generation of complex libraries targeting kinases, G-protein-coupled receptors (GPCRs), and viral enzymes. This guide provides an in-depth analysis of their physicochemical properties, standardized synthetic methodologies, and pharmacological applications.
Structural and Physicochemical Profiling
The dual presence of a formyl and a carboxylate functionality on the indole ring fundamentally alters its electronic distribution. The electron-withdrawing nature of both groups increases the acidity of the indole NH (lowering its pKa), which enhances its capacity to act as a hydrogen-bond donor in enzymatic active sites (e.g., kinase hinge regions). Furthermore, the specific positioning of the formyl group (C3 vs. C6) dictates the molecule's synthetic trajectory and biological target engagement.
Quantitative Physicochemical Data
The table below summarizes the core physicochemical metrics of prominent formyl-indole-2-carboxylate derivatives, illustrating how structural variations influence molecular weight, thermal stability, and lipophilicity[1],[2].
| Compound | CAS Number | Molecular Weight | Melting Point | Key Structural Features |
| Ethyl 3-formyl-1H-indole-2-carboxylate | 18450-27-6 | 217.22 g/mol | 186–188 °C | C3-Formyl, C2-Ethyl Ester |
| Methyl 6-formyl-1H-indole-2-carboxylate | 104291-82-9 | 203.19 g/mol | 160–165 °C | C6-Formyl, C2-Methyl Ester |
| 5-Chloro-3-formyl-1H-indole-2-carboxylate | 133738-64-4 | 251.66 g/mol | N/A | C5-Chloro, C3-Formyl |
Synthetic Workflows: The Vilsmeier-Haack Formylation
The most robust and regioselective method for installing a formyl group at the C3 position of an indole-2-carboxylate is the Vilsmeier-Haack reaction. The indole ring is an electron-rich heteroaromatic system; the enamine-like conjugation of the nitrogen lone pair makes the C3 position highly nucleophilic, perfectly priming it for electrophilic aromatic substitution[3].
Standardized Protocol: Synthesis of Ethyl 3-formyl-1H-indole-2-carboxylate
Objective: Regioselective formylation of the indole C3 position via an electrophilic iminium intermediate.
Materials:
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Ethyl 1H-indole-2-carboxylate (1.0 eq)
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Phosphorus oxychloride (POCl₃) (1.1 eq)
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N,N-dimethylformamide (DMF) (3.0 eq)
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Anhydrous Dichloromethane (DCM)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
Step-by-Step Methodology:
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Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask under nitrogen, add POCl₃ dropwise to DMF at 0 °C.
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Causality: The reaction between POCl₃ and DMF generates the highly reactive chloromethyleneiminium ion. Maintaining the temperature at 0 °C prevents the exothermic decomposition of this electrophile[3]. Stir for 30 minutes.
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Substrate Addition: Dissolve Ethyl 1H-indole-2-carboxylate in anhydrous DCM. Slowly add the freshly prepared Vilsmeier reagent via a dropping funnel over 30 minutes, strictly maintaining the temperature at 0 °C.
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Causality: Controlled, dropwise addition minimizes localized heating and prevents poly-formylation, ensuring strict regioselectivity at the C3 position.
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Reaction Propagation: Remove the ice bath, allowing the mixture to warm to room temperature. Stir for 2–4 hours.
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Self-Validation: Monitor the reaction progress via Thin Layer Chromatography (TLC). The consumption of the starting material and the appearance of a highly UV-active, lower-Rf spot confirms the formation of the iminium intermediate[3].
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Quenching and Hydrolysis: Carefully pour the reaction mixture into a beaker of crushed ice. Slowly add saturated NaHCO₃ solution until the pH stabilizes at approximately 7–8.
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Causality: The mild alkaline quench serves a dual purpose: it neutralizes the corrosive HCl byproduct and drives the aqueous hydrolysis of the iminium salt into the final aldehyde, without risking the saponification of the C2 ethyl ester[3].
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Extraction and Purification: Extract the aqueous layer with DCM (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography using a hexane-ethyl acetate gradient.
Mechanistic workflow of the Vilsmeier-Haack formylation of indole-2-carboxylates.
Pharmacological Applications and Target Engagement
The formyl group acts as a highly reactive handle for downstream derivatization, allowing medicinal chemists to synthesize complex architectures that engage diverse biological targets.
EGFR/BRAF Kinase Inhibitors
Derivatives synthesized from 5-chloro-3-formyl-indole-2-carboxylate have shown profound efficacy as dual inhibitors of wild-type and mutant EGFR (e.g., EGFR^T790M) and BRAF^V600E pathways[4],[5]. By subjecting the formyl group to Wittig olefination (forming methoxyvinyl derivatives) and subsequent amidation, researchers have developed compounds with potent antiproliferative activity. The indole core mimics the purine ring of ATP, allowing it to anchor securely into the kinase hinge region via hydrogen bonding, achieving GI50 values as low as 29 nM in cancer cell lines[6],[5].
Cannabinoid CB1 Receptor Allosteric Modulators
Reduction of the C3-formyl group to a hydroxymethyl moiety (via NaBH₄), followed by ester hydrolysis, yields precursors for indole-2-carboxamides[7]. These derivatives act as prototypical allosteric modulators for the Cannabinoid CB1 receptor. By binding to an allosteric site, they alter the receptor's conformation, modulating the binding affinity of orthosteric agonists and regulating downstream GPCR signaling pathways (such as ERK1/2 activation)[7].
HIV-1 Integrase Inhibitors
Halogenated formyl-indole-2-carboxylates, such as ethyl 6-bromo-3-formyl-1H-indole-2-carboxylate, are critical building blocks for HIV-1 integrase strand transfer inhibitors (INSTIs)[8]. The spatial arrangement of the functional groups allows these derivatives to chelate the essential metal ions (Mg²⁺) within the integrase active site, effectively blocking viral DNA integration with binding energies lower than -12.9 kcal/mol[8].
Pharmacological derivatization and biological targets of formyl-indole-2-carboxylates.
Conclusion
Formyl-indole-2-carboxylates are indispensable scaffolds in modern synthetic chemistry and drug development. Their predictable reactivity profiles—governed by the electronic interplay between the formyl and ester groups—allow for precise, regioselective modifications. Whether utilized in the synthesis of ATP-competitive kinase inhibitors, GPCR allosteric modulators, or viral integrase chelators, mastering the physicochemical properties and synthetic handling of these compounds is a fundamental requirement for advanced therapeutic design.
References
1.1 2.2 3.3 4.4 5.6 6.5 7.7 8.8
Sources
- 1. CAS 18450-27-6: Ethyl 3-formyl-1H-indole-2-carboxylate [cymitquimica.com]
- 2. Buy methyl 6-formyl-1H-indole-2-carboxylate | 104291-82-9 [smolecule.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
